Cas no 125974-01-8 (3-chloro-4-(chloromethyl)-2(5H)-Furanone)

125974-01-8 structure
Productnaam:3-chloro-4-(chloromethyl)-2(5H)-Furanone
3-chloro-4-(chloromethyl)-2(5H)-Furanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-chloro-4-(chloromethyl)-2(5H)-Furanone
- 2(5H)-Furanone,3-chloro-4-(chloromethyl)-
- 4-chloro-3-(chloromethyl)-2H-furan-5-one
- 3-chloro-4-(chloromethyl)furan-2(5H)-one
- CCRIS 5337
- W82W6QNR5H
- 2(5H)-Furanone, 3-chloro-4-(chloromethyl)-
- AKOS006279887
- 125974-01-8
- UNII-W82W6QNR5H
- DTXSID30155017
-
- Inchi: InChI=1S/C5H4Cl2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2
- InChI-sleutel: JYTLOAIDAIPVPW-UHFFFAOYSA-N
- LACHT: ClC1=C(CCl)COC1=O
Berekende eigenschappen
- Exacte massa: 165.95892
- Monoisotopische massa: 165.959
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 174
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 26.3Ų
- XLogP3: 1
- Oppervlakte lading: 0
Experimentele eigenschappen
- Dichtheid: 1.48
- Kookpunt: 310.1°Cat760mmHg
- Vlampunt: 153.4°C
- Brekindex: 1.519
- PSA: 26.3
- LogboekP: 1.27490
3-chloro-4-(chloromethyl)-2(5H)-Furanone Gerelateerde literatuur
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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